

# Spectroscopic Profile of Muricarpone B: A Technical Overview

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Compound of Interest		
Compound Name:	Muricarpone B	
Cat. No.:	B1254455	Get Quote

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## Introduction

**Muricarpone B**, a diarylheptanoid with the chemical name 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one, is a natural product of interest within the scientific community. Its structural similarity to other bioactive diarylheptanoids suggests potential applications in pharmaceutical and nutraceutical development. This technical guide provides a summary of the available spectroscopic data for **Muricarpone B** and outlines general experimental protocols for the characterization of such natural products.

## **Chemical Structure and Properties**

Systematic Name: 1,7-bis(3,4-dihydroxyphenyl)heptan-3-one

Molecular Formula: C<sub>19</sub>H<sub>22</sub>O<sub>5</sub>[1]

Molecular Weight: 330.37 g/mol [1]

CAS Number: 886226-15-9[1]

## **Spectroscopic Data**

A comprehensive search of available scientific literature and databases did not yield experimentally obtained NMR or detailed mass spectrometry data for **Muricarpone B**. The



isolation and full spectroscopic characterization of this specific compound have not been published in detail. However, predicted mass spectrometry data is available and provides theoretical values for common adducts.

## **Mass Spectrometry Data (Predicted)**

The following table summarizes the predicted m/z values for various adducts of **Muricarpone B**, which can be useful for its identification in mass spectrometry-based analyses.

Adduct	Predicted m/z
[M+H] <sup>+</sup>	331.15401
[M+Na] <sup>+</sup>	353.13595
[M-H] <sup>-</sup>	329.13945
[M+NH <sub>4</sub> ] <sup>+</sup>	348.18055
[M+K] <sup>+</sup>	369.10989
[M+H-H <sub>2</sub> O] <sup>+</sup>	313.14399
[M+HCOO] <sup>-</sup>	375.14493
[M+CH <sub>3</sub> COO] <sup>-</sup>	389.16058

Data sourced from PubChem.

### **NMR Data**

Experimental <sup>1</sup>H and <sup>13</sup>C NMR data for **Muricarpone B** are not currently available in the public domain. The characterization of novel or isolated natural products typically involves a suite of 1D and 2D NMR experiments (e.g., <sup>1</sup>H, <sup>13</sup>C, COSY, HSQC, HMBC) to unambiguously assign the chemical shifts and establish the connectivity of all atoms in the molecule.

# **Experimental Protocols: A General Approach**

The following outlines a general methodology for the isolation and spectroscopic analysis of a diarylheptanoid like **Muricarpone B** from a natural source, based on standard practices in natural product chemistry.



#### **Isolation and Purification**

- Extraction: The plant material (e.g., leaves, bark, or roots) is dried, ground, and extracted with a suitable solvent or series of solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol).
- Fractionation: The crude extract is subjected to preliminary fractionation using techniques such as liquid-liquid partitioning or column chromatography over silica gel or Sephadex LH-20.
- Purification: The fractions showing the presence of the target compound (monitored by thinlayer chromatography) are further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and solvent system to yield the pure compound.

## **Spectroscopic Analysis**

- Mass Spectrometry:
  - Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI) is used.
  - Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 μg/mL).
  - Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to observe different adducts and obtain the accurate mass of the molecular ion. Tandem MS (MS/MS) experiments can be performed to obtain fragmentation patterns for structural elucidation.
- NMR Spectroscopy:
  - Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
  - Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., CD₃OD, DMSO-d<sub>6</sub>, CDCl₃).

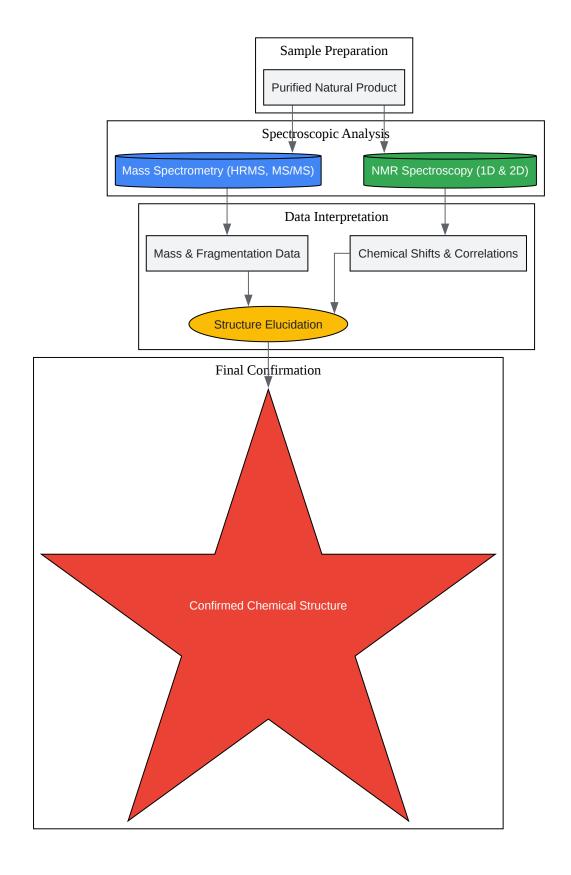


- Data Acquisition: A standard set of NMR experiments is performed, including:
  - ¹H NMR for proton chemical shifts, multiplicities, and coupling constants.
  - ¹3C NMR for carbon chemical shifts.
  - 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ¹H-¹³C correlations, which are crucial for confirming the carbon skeleton and the placement of functional groups.

## **Workflow for Spectroscopic Analysis**

The following diagram illustrates a typical workflow for the spectroscopic analysis of a purified natural product.





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Caption: General workflow for the spectroscopic analysis of a purified natural product.



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### References

- 1. Isolation and structure elucidation of the major individual polyphenols in carob fibre -PubMed [pubmed.ncbi.nlm.nih.gov]
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